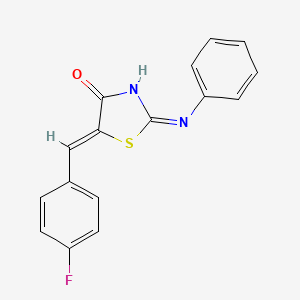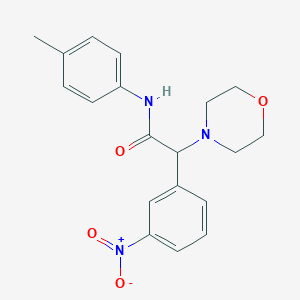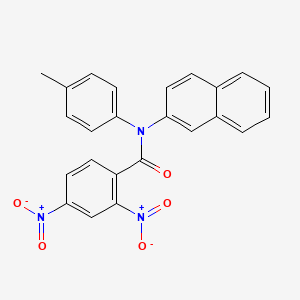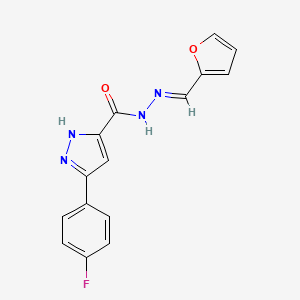![molecular formula C20H16N2O3S B11656681 4-methyl-7-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B11656681.png)
4-methyl-7-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-7-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromen-2-one core structure, which is fused with a benzothieno-pyrimidine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methyl-2H-chromen-2-one with 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4-ol under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to reflux temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methyl-7-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chromen-2-one core or the benzothieno-pyrimidine moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a base like pyridine or triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted chromen-2-one or benzothieno-pyrimidine derivatives.
Scientific Research Applications
4-methyl-7-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and reaction mechanisms.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug discovery and development. It serves as a lead compound for the design of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity. It is also explored for its potential use in agricultural chemicals and pesticides.
Mechanism of Action
The mechanism of action of 4-methyl-7-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-4(3H)-thione
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
- 7-Methyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]-1,2,3-triazin-4-one
Uniqueness
4-methyl-7-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one is unique due to its fused heterocyclic structure, which combines the properties of both chromen-2-one and benzothieno-pyrimidine moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications. Its ability to undergo multiple types of chemical reactions and its potential as a bioactive molecule further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C20H16N2O3S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-methyl-7-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)chromen-2-one |
InChI |
InChI=1S/C20H16N2O3S/c1-11-8-17(23)25-15-9-12(6-7-13(11)15)24-19-18-14-4-2-3-5-16(14)26-20(18)22-10-21-19/h6-10H,2-5H2,1H3 |
InChI Key |
BQQGOEVWBZEJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C5=C(CCCC5)SC4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11656598.png)

![Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11656624.png)
![N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(3,5-dichloro-2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11656633.png)


![(6Z)-2-ethyl-5-imino-6-(3-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656642.png)
![2-(4-Chloro-phenyl)-5-(2,4-dimethoxy-benzylidene)-thiazolo[3,2-b][1,2,4]triazol-](/img/structure/B11656650.png)
![2-ethoxy-4-[(Z)-(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B11656654.png)

![3-Bromobenzaldehyde 1-[6-(tert-pentyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-YL]hydrazone](/img/structure/B11656661.png)
![N-[2-(2-methoxyphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11656667.png)
![N-benzyl-N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11656678.png)

